![molecular formula C8H7NO3 B1661300 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6-hydroxy- CAS No. 89433-21-6](/img/structure/B1661300.png)
2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6-hydroxy-
Overview
Description
2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6-hydroxy- is a benzoxazine derivative . It is a heterocyclic building block for various natural and synthetic organic compounds . It has been reported as an intermediate during the biogenesis of cyclic hydroxamic acids in maize .
Synthesis Analysis
The compound has been synthesized by reacting o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 . Another method involves the reaction of 2-aminophenols with maleic anhydride . A one-pot method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives has also been described, using the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent .Molecular Structure Analysis
The molecular formula of 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6-hydroxy- is C8H7NO2 . The average mass is 149.147 Da and the monoisotopic mass is 149.047684 Da .Chemical Reactions Analysis
The compound readily reacts with o-phenylenediamine and o-aminophenol to form bis(3,4-dihydroquinoxalin-2(1H)-one) and bis(3,4-dihydro-2H-1,4benzoxazin-2-one) derivatives .Physical And Chemical Properties Analysis
The compound has a standard molar enthalpy of formation and tautomerization energy of its tautomers, which have been evaluated by calorimetric and computational methods .Scientific Research Applications
Bioactivity and Ecological Role
Compounds of the 1,4-benzoxazin-3(4H)-one class, including derivatives of 2H-3,1-benzoxazin-2-one, have demonstrated significant bioactivity, playing a crucial role in the ecological behavior of plants. These compounds exhibit phytotoxic, antifungal, antimicrobial, and antifeedant effects, making them of high interest for natural herbicide models and pharmaceutical development. The degradation products of these compounds are also crucial in chemical defense mechanisms of benzoxazinone-producing plants, indicating their importance in plant ecology and potential application in agriculture and medicine (Macias et al., 2009).
Allelochemical Properties
Benzoxazinones, including 2H-3,1-Benzoxazin-2-one derivatives, are known for their allelochemical properties, particularly in the Gramineae family. These compounds contribute to the resistance of plants against pests and diseases through various biological activities such as phytotoxicity, antimicrobial, antifeedant, antifungal, and insecticidal properties. The widespread interest in these compounds lies in their potential agronomic utility, highlighting their importance in developing sustainable agricultural practices (Macias et al., 2006).
Defense Chemicals in Cereals
Hydroxamic acids derived from 2H-3,1-Benzoxazin-2-one play a significant role in the defense mechanisms of cereals against insects, fungi, and bacteria. They contribute to the detoxification of herbicides and exhibit allelopathic effects, enhancing cereal crops' resistance to pests and diseases. This underlines the potential for further exploration and exploitation of these compounds in improving cereal crop resilience (Niemeyer, 1988).
Antimicrobial Activity
Synthesis and evaluation of 2H-3,1-Benzoxazin-2-one derivatives have shown promising antimicrobial activities against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. This highlights the potential of these compounds in developing new antimicrobial agents to combat resistant microbial strains (Ozden et al., 2000).
Chemical Defenses and Modes of Action
The chemical reactivity and modes of action of benzoxazinoids, including 2H-3,1-Benzoxazin-2-one derivatives, are critical in their biological activities. These compounds are known for their antifeedant, insecticidal, antimicrobial, and allelopathic activities, with ongoing research aiming to elucidate their mechanisms of action to harness their full potential in agriculture and pharmacology (Wouters et al., 2016).
properties
IUPAC Name |
6-hydroxy-1,4-dihydro-3,1-benzoxazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-6-1-2-7-5(3-6)4-12-8(11)9-7/h1-3,10H,4H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXLYKINOZJGEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)O)NC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30532728 | |
Record name | 6-Hydroxy-1,4-dihydro-2H-3,1-benzoxazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30532728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6-hydroxy- | |
CAS RN |
89433-21-6 | |
Record name | 6-Hydroxy-1,4-dihydro-2H-3,1-benzoxazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30532728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-hydroxy-2,4-dihydro-1H-3,1-benzoxazin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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